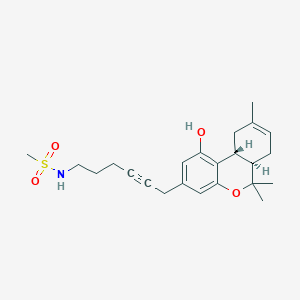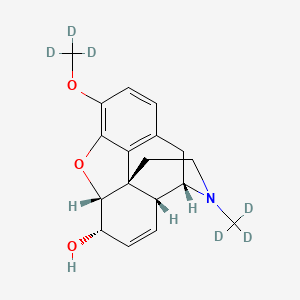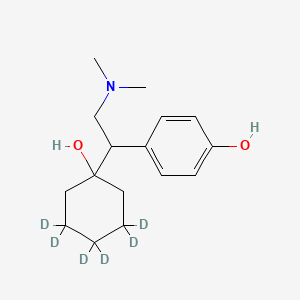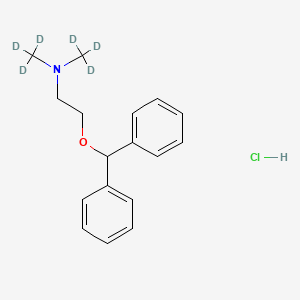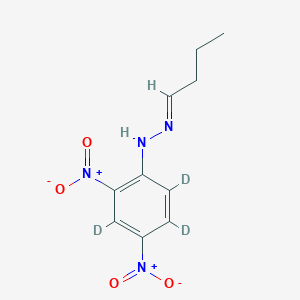
2,6-Dichlorophenol indophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,6-Dichlorophenol indophenol is a chemical compound widely used as a redox dye. It is known for its distinctive color change properties, transitioning from blue in its oxidized form to colorless when reduced. This compound is particularly significant in biochemical and analytical chemistry applications, such as measuring the rate of photosynthesis and determining the presence of vitamin C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,6-Dichlorophenol indophenol can be synthesized through the reaction of 2,6-dichlorophenol with 2,6-naphthoquinone, followed by reduction. The reaction typically involves the use of a suitable solvent and a reducing agent to facilitate the formation of the indophenol structure .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .
Types of Reactions:
Oxidation-Reduction Reactions: this compound is primarily used in redox reactions.
Substitution Reactions: This compound can undergo substitution reactions where the chlorine atoms are replaced by other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation-Reduction: Common reagents include ascorbic acid (vitamin C) and other reducing agents.
Substitution: Reagents such as nucleophiles can be used to replace chlorine atoms in the presence of suitable catalysts and solvents.
Major Products:
Reduction: The major product of the reduction reaction is the colorless form of this compound.
Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.
Aplicaciones Científicas De Investigación
2,6-Dichlorophenol indophenol has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,6-Dichlorophenol indophenol involves its role as an electron acceptor. In photosynthesis studies, it substitutes for natural electron carriers, accepting electrons from the photosynthetic electron transport chain and changing color as it is reduced . In medical research, its pro-oxidant properties are harnessed to induce oxidative stress in cancer cells, leading to cell death through the depletion of intracellular glutathione and the upregulation of oxidative stress pathways .
Comparación Con Compuestos Similares
- 2,6-Dichloroindophenol sodium salt
- 2,6-Dichloro-N-(4-hydroxyphenyl)-1,4-benzoquinoneimine sodium salt
- 2,6-Dichlorobenzenone-indophenol sodium salt
Comparison: 2,6-Dichlorophenol indophenol is unique due to its specific redox properties and color change characteristics, which make it particularly useful as a redox indicator. Similar compounds may share some structural features but differ in their specific applications and reactivity. For example, 2,6-Dichloroindophenol sodium salt is often used in similar redox reactions but may have different solubility and stability properties .
Propiedades
Número CAS |
956-48-6 |
|---|---|
Fórmula molecular |
C12H7Cl2NO2 |
Peso molecular |
268.1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


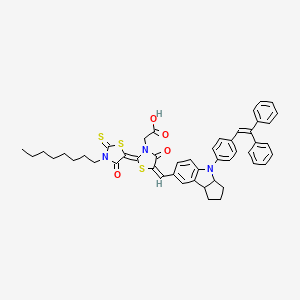
![(R)-(+)-[O-Methyl (O-anisyl)phenylphosphinite]borane](/img/structure/B1147550.png)
